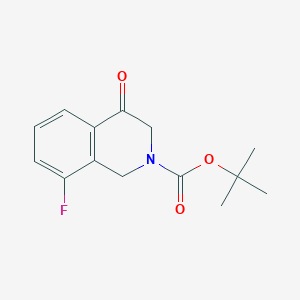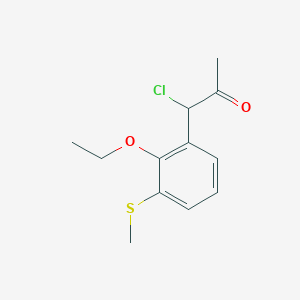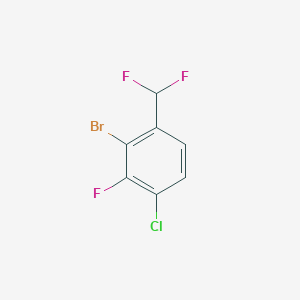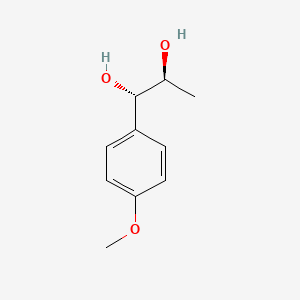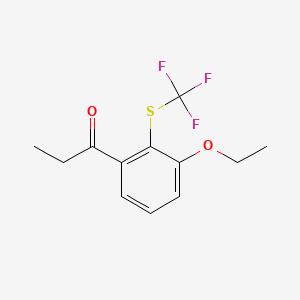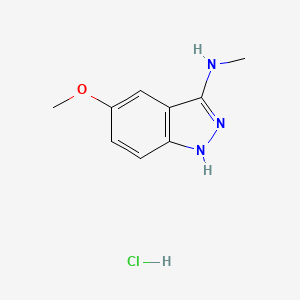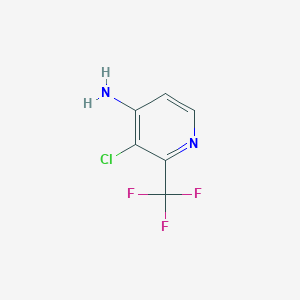
5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of pyrimidine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyrimidine boronic acid is reacted with a halogenated pyrrole in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
化学反应分析
Types of Reactions: 5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the pyrimidine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrole rings .
科学研究应用
5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in DNA and RNA synthesis. Additionally, the pyrrole ring can interact with various protein targets, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits anti-inflammatory and analgesic properties.
Pyrimidobenzimidazole: Relevant in medicinal chemistry for its potential use in drug development.
Uniqueness: 5-(Pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to its dual heterocyclic structure, which allows it to interact with a broader range of biological targets compared to compounds with a single heterocyclic ring. This dual functionality enhances its potential as a versatile building block in drug discovery and development.
属性
分子式 |
C9H7N3O2 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
5-pyrimidin-5-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-2-1-7(12-8)6-3-10-5-11-4-6/h1-5,12H,(H,13,14) |
InChI 键 |
XTDJUUFSGISZPR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=C1)C(=O)O)C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


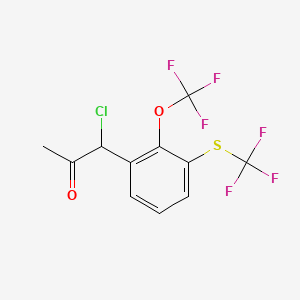
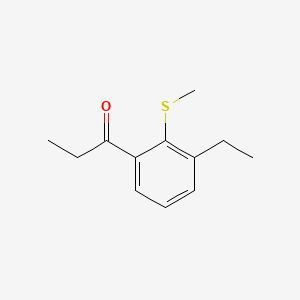
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)


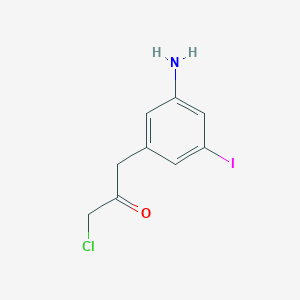
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
